molecular formula C11H12N2O2 B2670707 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one CAS No. 878208-96-9

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one

Cat. No.: B2670707
CAS No.: 878208-96-9
M. Wt: 204.229
InChI Key: VEGIRZSHPCPZAD-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-2-oxoacetohydrazide with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Another heterocyclic compound with similar bioactive properties.

    4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group and has similar applications in medicinal chemistry.

Uniqueness

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties

Biological Activity

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one, a compound belonging to the isoxazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, anticonvulsant, and possible therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with an aminoethyl group and a phenyl moiety. This structure is significant for its interaction with biological targets.

Antiproliferative Activity

Recent studies have shown that derivatives of isoxazole compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, in a study evaluating the cytotoxicity of benzopyran-isoxazole hybrids, compounds similar to this compound displayed IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating significant antiproliferative activity while showing minimal toxicity to normal HEK-293 cells (IC50 values between 102.4–293.2 μM) .

Table 1: Antiproliferative Activity of Isoxazole Derivatives

CompoundCell LineIC50 (μM)Toxicity to Normal Cells
This compoundMDA-MB-2315.2 - 22.2Low (HEK-293: 102.4 - 293.2)
Benzopyran-isoxazole hybridMDA-MB-231SimilarSimilar

Anticonvulsant Activity

The anticonvulsant potential of isoxazole derivatives has also been investigated. In a study involving various synthesized compounds, certain isoxazole derivatives demonstrated significant anticonvulsant activity in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. Although specific data on this compound was not directly mentioned, the structural similarities suggest potential efficacy in this area .

Table 2: Anticonvulsant Activity of Isoxazole Derivatives

CompoundModel UsedActivity Level
Various Isoxazole DerivativesMESSignificant
Various Isoxazole DerivativesPTZSignificant

The biological activity of isoxazole compounds often involves modulation of specific receptors or enzymes. For example, molecular docking studies have indicated that isoxazoles can interact with GABAA_A receptors, which are critical in the context of anticonvulsant activity . Additionally, the ability of these compounds to induce apoptosis in cancer cells suggests that they may influence pathways related to cell survival and proliferation.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of compounds like this compound. Preliminary data indicate favorable pharmacokinetic profiles; however, detailed studies are required to determine specific parameters such as half-life and bioavailability.

Properties

IUPAC Name

4-(2-aminoethyl)-3-phenyl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-7-6-9-10(13-15-11(9)14)8-4-2-1-3-5-8/h1-5,13H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGIRZSHPCPZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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